1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide
CAS No.:
Cat. No.: VC17539487
Molecular Formula: C9H9Br2N3
Molecular Weight: 319.00 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9Br2N3 |
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Molecular Weight | 319.00 g/mol |
IUPAC Name | 1-[3-(bromomethyl)phenyl]-1,2,4-triazole;hydrobromide |
Standard InChI | InChI=1S/C9H8BrN3.BrH/c10-5-8-2-1-3-9(4-8)13-7-11-6-12-13;/h1-4,6-7H,5H2;1H |
Standard InChI Key | PTMFXIURJKLPJH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)N2C=NC=N2)CBr.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide is systematically named as 1-[3-(bromomethyl)phenyl]-1,2,4-triazole hydrobromide under IUPAC conventions. Its molecular structure comprises a triazole ring linked to a phenyl group substituted with a bromomethyl moiety at the para position, stabilized by a hydrobromide counterion . The compound’s canonical SMILES notation, , reflects this arrangement.
Table 1: Key Molecular Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 319.00 g/mol | |
IUPAC Name | 1-[3-(bromomethyl)phenyl]-1,2,4-triazole hydrobromide | |
InChI Key | HBEJTGJRHMBWCP-UHFFFAOYSA-N |
Synthesis and Manufacturing
Reaction Pathways and Optimization
The synthesis of 1-(3-(bromomethyl)phenyl)-1H,2,4-triazole hydrobromide typically involves a multi-step process beginning with the bromination of a methyl-substituted phenyl precursor. A common route involves:
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Bromomethylation: Reaction of 3-methylphenyl-1H-1,2,4-triazole with (NBS) under radical initiation conditions to introduce the bromomethyl group.
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Salt Formation: Treatment of the brominated intermediate with hydrobromic acid (HBr) to yield the hydrobromide salt.
Critical parameters such as solvent choice (e.g., dimethylformamide or dimethyl sulfoxide), temperature (60–80°C), and reaction time (12–24 hours) influence yield and purity. Analytical techniques like -NMR and mass spectrometry confirm successful synthesis, with characteristic peaks for the bromomethyl group () and triazole protons () .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in aqueous media but dissolves readily in polar aprotic solvents such as DMF and DMSO. Thermal analysis via differential scanning calorimetry (DSC) reveals a melting point range of 180–185°C, consistent with analogous triazole derivatives. Stability studies indicate susceptibility to hydrolysis under alkaline conditions, necessitating storage in anhydrous environments at temperatures below 25°C .
Table 2: Physicochemical Profile
Property | Value | Method |
---|---|---|
Melting Point | 180–185°C | DSC |
Solubility in DMSO | >50 mg/mL | Supplier data |
LogP (Partition Coefficient) | 2.3 ± 0.2 | Computational estimate |
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The bromomethyl group’s electrophilic nature enables covalent bonding to biological targets, making this compound a valuable intermediate in prodrug design. For example, it serves as a precursor in the synthesis of kinase inhibitors and antimicrobial agents .
Biological Activity
Recent studies highlight its role in enzyme inhibition:
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Acetylcholinesterase (AChE) Inhibition: Derivatives exhibit IC values as low as 0.73 μM, suggesting potential in Alzheimer’s disease therapy .
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Antimicrobial Effects: Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 μg/mL).
Analytical Characterization
Spectroscopic Methods
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